molecular formula C14H16N4O4S B2394423 N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-34-0

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2394423
CAS No.: 1428366-34-0
M. Wt: 336.37
InChI Key: GAIKLHUDKXWIJF-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo[5,1-b][1,3]oxazine core with a sulfamoylbenzyl group, which may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by the introduction of the oxazine ring through cyclization reactions. The final step often involves the attachment of the sulfamoylbenzyl group.

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing the yield and purity of the product. This could involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group may play a role in binding to enzymes or receptors, while the pyrazolo[5,1-b][1,3]oxazine core could interact with other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound shares the sulfamoylbenzyl group but has a different heterocyclic core.

    Indole derivatives: These compounds also exhibit diverse biological activities and can be used in similar applications.

Uniqueness

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c15-23(20,21)11-4-2-10(3-5-11)8-16-13(19)12-9-17-18-6-1-7-22-14(12)18/h2-5,9H,1,6-8H2,(H,16,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKLHUDKXWIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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